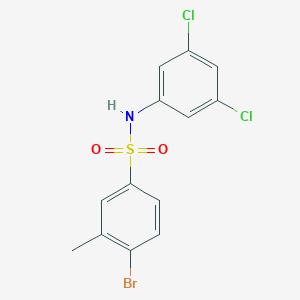
4-bromo-2,6-dichloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,6-dichloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as BDBS and is used for various purposes in the laboratory.
科学研究应用
BDBS has several scientific research applications, including its use as a pharmacological tool to study the role of sulfonamide-containing compounds in biological systems. It has been used to investigate the effects of sulfonamide-containing compounds on ion channels, receptors, and enzymes. BDBS has also been used to study the role of sulfonamide-containing compounds in cancer cells and the immune system.
作用机制
BDBS is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate ions. This results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in pH.
Biochemical and Physiological Effects:
BDBS has several biochemical and physiological effects, including a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in pH. It also affects the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. BDBS has been shown to have an inhibitory effect on the growth of cancer cells and to modulate the immune system.
实验室实验的优点和局限性
One of the advantages of using BDBS in lab experiments is its ability to selectively inhibit carbonic anhydrase activity. This allows for the investigation of the role of carbonic anhydrase in biological systems. However, BDBS has some limitations, including its potential to interact with other proteins and enzymes in the body, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the use of BDBS in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the study of its effects on other enzymes and proteins in the body, which may have implications for the development of new drugs. Additionally, the use of BDBS in combination with other compounds may lead to the development of novel pharmacological tools for studying biological systems.
Conclusion:
In conclusion, 4-bromo-2,6-dichloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide, or BDBS, is a chemical compound with several scientific research applications. Its ability to selectively inhibit carbonic anhydrase activity makes it a valuable tool for investigating the role of sulfonamide-containing compounds in biological systems. While BDBS has some limitations, its potential as a therapeutic agent and its use in combination with other compounds make it an exciting area of research for the future.
合成方法
The synthesis of BDBS involves the reaction of 4-bromo-2,6-dichlorobenzenesulfonyl chloride with 3-imidazol-1-ylpropylamine. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure BDBS.
属性
IUPAC Name |
4-bromo-2,6-dichloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrCl2N3O2S/c13-9-6-10(14)12(11(15)7-9)21(19,20)17-2-1-4-18-5-3-16-8-18/h3,5-8,17H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWAUKRBJRNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNS(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrCl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)

![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)


![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)


![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)